1,3,5-Tri-2-naphthylbenzene
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Overview
Description
1,3,5-Tri-2-naphthylbenzene is an organic compound with the molecular formula C₃₆H₂₄ and a molecular weight of 456.5758 g/mol . It consists of a benzene ring substituted with three 2-naphthyl groups at the 1, 3, and 5 positions. This compound is known for its stability and unique structural properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tri-2-naphthylbenzene can be synthesized through a multi-step organic synthesis process. One common method involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 2-naphthyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tri-2-naphthylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,3,5-Tri-2-naphthylbenzene has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of aromaticity and conjugation. It is also employed in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for the development of therapeutic agents.
Mechanism of Action
The mechanism of action of 1,3,5-Tri-2-naphthylbenzene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the compound’s binding affinity and specificity towards various biological and chemical targets. The pathways involved may include modulation of enzyme activity, alteration of membrane properties, and interference with signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1-naphthyl)benzene: Similar structure but with 1-naphthyl groups instead of 2-naphthyl groups.
1,3,5-Tris(4-biphenyl)benzene: Contains biphenyl groups instead of naphthyl groups.
1,3,5-Tris(phenyl)benzene: Contains phenyl groups instead of naphthyl groups.
Uniqueness
1,3,5-Tri-2-naphthylbenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for studying the effects of substitution on aromatic systems and for developing specialized materials with tailored properties .
Properties
IUPAC Name |
2-(3,5-dinaphthalen-2-ylphenyl)naphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24/c1-4-10-28-19-31(16-13-25(28)7-1)34-22-35(32-17-14-26-8-2-5-11-29(26)20-32)24-36(23-34)33-18-15-27-9-3-6-12-30(27)21-33/h1-24H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIOMAWDKDFGDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220885 |
Source
|
Record name | 1,3,5-Tri-2-naphthylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7059-70-3 |
Source
|
Record name | 1,3,5-Tri-2-naphthylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007059703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Tri-2-naphthylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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